Cas no 1246466-81-8 (5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile)

5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile structure
1246466-81-8 structure
商品名:5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile
CAS番号:1246466-81-8
MF:C8H2N2F6
メガワット:240.105
CID:2619303
PubChem ID:75406281

5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • AKOS017344443
    • 1246466-81-8
    • 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile
    • インチ: InChI=1S/C8H2F6N2/c9-7(10,11)5-2-1-4(3-15)16-6(5)8(12,13)14/h1-2H
    • InChIKey: CWUFZKSQCMSYCY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 240.01221704Da
  • どういたいしつりょう: 240.01221704Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029002431-500mg
2,3-Bis(trifluoromethyl)-6-cyanopyridine
1246466-81-8 95%
500mg
$1802.95 2023-09-03
Alichem
A029002431-250mg
2,3-Bis(trifluoromethyl)-6-cyanopyridine
1246466-81-8 95%
250mg
$989.80 2023-09-03
Alichem
A029002431-1g
2,3-Bis(trifluoromethyl)-6-cyanopyridine
1246466-81-8 95%
1g
$3039.75 2023-09-03

5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile 関連文献

5,6-Bis-trifluoromethyl-pyridine-2-carbonitrileに関する追加情報

Introduction to 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile (CAS No. 1246466-81-8)

5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1246466-81-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of multiple trifluoromethyl groups in its structure imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel molecules with enhanced stability and bioactivity.

The trifluoromethyl group (-CF₃) is a well-documented pharmacophore that influences the metabolic pathways and binding affinity of drug candidates. Its electron-withdrawing nature increases the lipophilicity of molecules, which can improve their absorption and distribution in biological systems. In the context of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile, the dual substitution at the 5th and 6th positions further modulates its reactivity and functionalization potential, opening up avenues for the development of complex derivatives.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug discovery. Studies have demonstrated that compounds incorporating trifluoromethyl-substituted pyridine moieties exhibit improved pharmacokinetic profiles, including prolonged half-life and reduced susceptibility to enzymatic degradation. For instance, a series of fluorinated pyridine-based inhibitors targeting protein kinases has shown promising results in preclinical trials, underscoring the therapeutic potential of this scaffold.

The carbonitrile (-CN) functional group in 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile adds another layer of reactivity, enabling further derivatization through nucleophilic addition or reduction reactions. This versatility makes it a versatile intermediate for synthesizing a wide range of pharmacologically active compounds. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity to biological targets such as enzymes and receptors.

In agrochemical research, fluorinated pyridines have been extensively explored for their role in designing advanced pesticides and herbicides. The introduction of trifluoromethyl groups enhances the bioavailability and resistance to degradation in environmental conditions. A notable example is the development of fluorinated pyridine-based neonicotinoids, which have revolutionized crop protection strategies by improving efficacy while minimizing environmental impact.

The synthesis of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, such as cross-coupling reactions and metal-catalyzed fluorination, are employed to achieve high yields and purity. The use of palladium or copper catalysts in these processes ensures efficient functionalization at the desired positions on the pyridine ring.

One of the most compelling aspects of this compound is its potential in designing next-generation therapeutics. Researchers are exploring its utility in developing antiviral agents, where fluorinated pyridines have shown efficacy against various viral proteases and polymerases. Additionally, its structural motif has been incorporated into small molecules targeting neurological disorders, leveraging the unique steric and electronic properties imparted by the trifluoromethyl groups.

The growing interest in fluorinated heterocycles has also spurred innovation in synthetic chemistry. New catalytic systems have been developed to facilitate selective fluorination at specific positions on complex molecular frameworks. These advancements not only improve access to 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile but also pave the way for synthesizing other structurally related compounds with tailored biological activities.

In conclusion, 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile (CAS No. 1246466-81-8) represents a fascinating compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features—particularly the presence of multiple trifluoromethyl groups—make it an invaluable intermediate for designing molecules with enhanced bioactivity and stability. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play a pivotal role in the development of innovative drug candidates and crop protection agents.

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